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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the investigational individualized

mRNA-based cancer vaccine, RO7196472 (autogene cevumeran), and its combination with

other chemotherapy agents, primarily focusing on its application in pancreatic ductal

adenocarcinoma (PDAC). The information is synthesized from publicly available clinical trial

data.

Introduction to RO7196472 (Autogene Cevumeran)
RO7196472, also known as autogene cevumeran or BNT122, is a personalized cancer vaccine

that utilizes messenger RNA (mRNA) technology. It is designed to stimulate a patient's immune

system to recognize and attack cancer cells. This is achieved by identifying up to 20 patient-

specific neoantigens, which are unique proteins that arise from tumor mutations. The mRNA

vaccine carries the genetic code for these neoantigens, and upon administration, it instructs the

patient's cells to produce these proteins, triggering a targeted T-cell response against the

cancer cells that present these neoantigens.[1][2][3]

Mechanism of Action:

The core of autogene cevumeran's mechanism is the induction of a potent and specific anti-

tumor T-cell response.
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Neoantigen Identification: Tumor tissue from the patient is sequenced to identify unique

mutations. Bioinformatic algorithms then predict which of these mutations will produce

neoantigens that can be effectively presented by the patient's major histocompatibility

complex (MHC) molecules and recognized by T-cells.

mRNA Vaccine Formulation: mRNA sequences encoding up to 20 of the most promising

neoantigens are synthesized and encapsulated in lipid nanoparticles. This formulation

protects the mRNA and facilitates its uptake by antigen-presenting cells (APCs), such as

dendritic cells.

Antigen Presentation and T-Cell Activation: Once inside the APCs, the mRNA is translated

into the neoantigen proteins. These proteins are then processed and presented on the

surface of the APCs via MHC class I and class II molecules. This presentation activates

neoantigen-specific CD8+ (cytotoxic) and CD4+ (helper) T-cells.

Tumor Cell Elimination: The activated T-cells then circulate throughout the body, recognize

the neoantigens on the surface of cancer cells, and initiate a cytotoxic attack, leading to

tumor cell death.

Combination Therapy Rationale
The combination of autogene cevumeran with other anticancer agents, such as checkpoint

inhibitors and cytotoxic chemotherapy, is based on the principle of creating a synergistic effect

to overcome the immunosuppressive tumor microenvironment and enhance tumor cell killing.

Autogene Cevumeran and Atezolizumab (Anti-PD-L1): Atezolizumab is an immune

checkpoint inhibitor that blocks the interaction between PD-L1 on tumor cells and PD-1 on T-

cells.[2][3] This interaction typically serves as a "brake" on the immune response. By

blocking this pathway, atezolizumab removes the inhibition of T-cells, thereby enhancing the

anti-tumor activity of the neoantigen-specific T-cells induced by autogene cevumeran.

Autogene Cevumeran and mFOLFIRINOX: mFOLFIRINOX is a combination chemotherapy

regimen consisting of oxaliplatin, irinotecan, leucovorin, and fluorouracil.[4] Chemotherapy

can induce immunogenic cell death in cancer cells, which leads to the release of tumor

antigens and damage-associated molecular patterns (DAMPs). This can further enhance the
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priming and activation of the immune system, creating a more favorable environment for the

T-cells stimulated by autogene cevumeran to function effectively.

Clinical Trial Data: Autogene Cevumeran in
Pancreatic Cancer
A key clinical study investigating the combination of autogene cevumeran is the Phase I trial

NCT04161755, which evaluated its use in patients with resected PDAC.[1]

Patient Characteristics and Study Design
The trial enrolled patients with surgically resected pancreatic ductal adenocarcinoma. The

treatment regimen involved a sequential administration of atezolizumab, followed by autogene

cevumeran, and then standard-of-care adjuvant chemotherapy with mFOLFIRINOX.[5]

Parameter Value

Number of Patients (Safety-Evaluable) 19

Number of Patients Receiving Autogene

Cevumeran
16

Number of Patients Receiving mFOLFIRINOX 15

Median Follow-up 18 months

Table 1: High-level overview of the NCT04161755 Phase I trial patient cohort.

Efficacy Data
The primary efficacy endpoint was the induction of a neoantigen-specific T-cell response, which

was observed in half of the patients who received the vaccine. Responders demonstrated a

significantly longer recurrence-free survival (RFS) compared to non-responders.[1][5]
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Outcome Responders (n=8) Non-Responders (n=8)

Median Recurrence-Free

Survival (RFS)
Not Reached 13.4 months

Hazard Ratio (HR) for

Recurrence
\multicolumn{2}{c

}{0.08 (95% CI, 0.01-0.4; P =

.003)}

Table 2: Recurrence-free survival in the NCT04161755 Phase I trial.[1]

Safety Data
The combination therapy was found to be generally well-tolerated. The majority of adverse

events (AEs) were grade 1 or 2. One patient experienced a grade 3 fever and hypertension

that was attributed to autogene cevumeran.[1]

Adverse Event (AE) Grade Atezolizumab Autogene Cevumeran

Grade 3 or Higher 0% 6.25% (1 of 16 patients)

Grade 1 or 2 All patients All patients

Table 3: High-level safety profile in the NCT04161755 Phase I trial.[1]

Experimental Protocols
The following protocols are based on the methodology described in the NCT04161755 clinical

trial for patients with resected PDAC.

Protocol for Combination Therapy Administration
This protocol outlines the sequential administration of atezolizumab, autogene cevumeran, and

mFOLFIRINOX post-surgery.

Timeline:

Week 6 (Post-Surgery): Administer a single dose of atezolizumab.
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Week 9-16 (Post-Surgery): Administer 8 weekly priming doses of autogene cevumeran.

Week 17 (Post-Surgery): Administer the first booster dose of autogene cevumeran.

Week 21 (Post-Surgery): Initiate 12 cycles of mFOLFIRINOX chemotherapy.

Week 46 (Post-Surgery): Administer the second booster dose of autogene cevumeran.

Detailed Dosing and Administration:

Atezolizumab:

Dose: 1200 mg

Administration: Intravenous (IV) infusion.

Autogene Cevumeran (RO7196472):

Dose: 25 µg per dose for the initial priming and first booster.

Administration: Intravenous (IV) infusion.

mFOLFIRINOX (Modified FOLFIRINOX):

This is a 14-day cycle repeated 12 times.

Day 1:

Oxaliplatin: 85 mg/m² IV infusion over 120 minutes.

Leucovorin: 400 mg/m² IV infusion over 120 minutes (administered concurrently with

oxaliplatin).

Irinotecan: 150 mg/m² IV infusion over 90 minutes (administered after oxaliplatin and

leucovorin).

Fluorouracil (5-FU): 400 mg/m² IV bolus, followed by a 2400 mg/m² continuous IV

infusion over 46 hours.
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Protocol for Monitoring Immune Response
To assess the immunogenicity of autogene cevumeran, peripheral blood mononuclear cells

(PBMCs) should be collected at baseline and at multiple time points post-vaccination.

1. Interferon-gamma (IFNγ) ELISpot Assay:

Objective: To quantify neoantigen-specific T-cells based on their ability to secrete IFNγ upon

antigen stimulation.

Procedure:

Isolate PBMCs from patient blood samples.

Plate a defined number of PBMCs in an ELISpot plate pre-coated with an anti-IFNγ

antibody.

Stimulate the cells with pools of peptides corresponding to the neoantigens included in the

vaccine. Use a negative control (no peptide) and a positive control (phytohemagglutinin).

Incubate for 18-24 hours.

Wash the plates and add a biotinylated anti-IFNγ detection antibody.

Add streptavidin-alkaline phosphatase and a substrate to develop spots.

Count the spots using an ELISpot reader. A positive response is defined as a statistically

significant increase in spot-forming units in the peptide-stimulated wells compared to the

negative control.

2. T-Cell Receptor (TCR) Sequencing:

Objective: To identify and track the expansion of T-cell clones that are specific to the vaccine-

induced neoantigens.

Procedure:

Isolate PBMCs from patient blood samples.
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Extract genomic DNA or RNA from the T-cell population.

Perform high-throughput sequencing of the TCR beta chain CDR3 region.

Use bioinformatic tools to identify and quantify the frequency of individual T-cell clones at

different time points.

A significant increase in the frequency of specific TCR clones post-vaccination indicates a

vaccine-induced T-cell expansion.

Signaling Pathways and Experimental Workflows
Signaling Pathway of Autogene Cevumeran and
Atezolizumab
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Caption: Combined mechanism of autogene cevumeran and atezolizumab.
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Experimental Workflow for Personalized Vaccine
Therapy
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Caption: Workflow for personalized mRNA vaccine development and evaluation.

Logical Relationship of the Combination Therapy

Combination Therapy

Autogene Cevumeran

Induce T-Cell Response

Atezolizumab

Enhance T-Cell Activity

mFOLFIRINOX

Induce Immunogenic Cell Death

Synergistic Anti-Tumor Effect

Click to download full resolution via product page

Caption: Synergistic interactions of the combination therapy components.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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